Potassium Glutaconate

Vue d'ensemble

Description

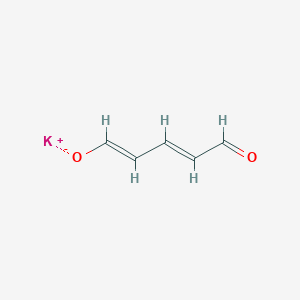

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate is an organic compound with a unique structure characterized by a conjugated diene system and a potassium ion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate typically involves the reaction of a suitable precursor with potassium hydroxide. One common method is the deprotonation of (1E,3E)-5-oxopenta-1,3-diene using potassium hydroxide in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete deprotonation .

Industrial Production Methods

Industrial production of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically isolated by filtration and purified by recrystallization or other suitable methods .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis:

Potassium glutaconate serves as a valuable building block in organic synthesis. It is particularly useful in the formation of conjugated systems and heterocycles, which are essential components in many pharmaceuticals and agrochemicals. The compound's structure allows for diverse reactions, including Michael additions and Diels-Alder reactions, making it a versatile reagent in synthetic chemistry.

Polymer Production:

In the chemical industry, this compound is explored for the production of biodegradable polyesters. Its derivatives can be utilized as monomers in polymerization processes, contributing to the development of environmentally friendly materials .

| Application | Description |

|---|---|

| Organic Synthesis | Building block for conjugated systems and heterocycles |

| Polymer Production | Monomer for biodegradable polyesters |

Biological Applications

Biological Activity:

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its mechanisms of action against various pathogens and cancer cell lines, highlighting its promise as a therapeutic agent .

Enzyme Interaction:

this compound plays a role in biochemical processes by interacting with enzymes and proteins. It is involved in the activation of enzymes that are crucial for metabolic pathways, influencing cellular functions such as energy metabolism and nutrient transport.

Medical Applications

Hypokalemia Treatment:

One of the primary medical applications of this compound is in the prevention and treatment of hypokalemia (low potassium levels). It is particularly beneficial for patients at risk of developing hypokalemia due to conditions such as cardiac arrhythmias or when treated with diuretics. The compound is well absorbed from the gastrointestinal tract, making it effective for clinical use.

Pharmaceutical Intermediate:

Ongoing research is exploring this compound's potential as a pharmaceutical intermediate. Its derivatives may serve as precursors for synthesizing new drugs with enhanced efficacy and reduced side effects .

Industrial Applications

Advanced Materials:

In industry, this compound is being investigated for its use in producing advanced materials such as coatings and adhesives. Its chemical properties allow it to enhance the performance characteristics of these materials, including durability and resistance to environmental factors .

Case Studies

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. Results indicated significant cytotoxic activity against breast cancer cells, suggesting a mechanism involving apoptosis induction. This study highlights the potential of this compound in cancer therapy development.

Case Study 2: Biodegradable Polymers

Research on the polymerization of this compound-derived monomers demonstrated their effectiveness in creating biodegradable plastics. The resulting polymers exhibited favorable mechanical properties while maintaining biodegradability, paving the way for sustainable material solutions.

Mécanisme D'action

The mechanism of action of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1E,3E)-1,4-Dinitro-1,3-butadiene: This compound also features a conjugated diene system but with nitro groups, making it more reactive in certain types of reactions.

(1E,3E)-1,4-Diarylbuta-1,3-dienes: These compounds have aryl groups attached to the diene system, which can influence their reactivity and applications.

Uniqueness

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate is unique due to the presence of the potassium ion, which can significantly affect its solubility, reactivity, and overall chemical behavior compared to other similar compounds .

Activité Biologique

Potassium glutaconate, chemically known as potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate, is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant case studies that highlight its significance in various biological contexts.

Overview of this compound

This compound is characterized by a conjugated diene system and a potassium ion. It is primarily studied for its role in maintaining potassium levels in the body and its potential therapeutic applications in treating conditions like hypokalemia (low potassium levels) and other related disorders.

Target of Action:

this compound acts primarily by supplementing potassium levels in the body. This is crucial for patients at risk of hypokalemia, particularly those on digitalis therapy or with significant cardiac arrhythmias.

Mode of Action:

The compound enhances potassium availability, which is vital for maintaining cellular functions such as electrical membrane potential, particularly in excitable tissues like skeletal muscles and cardiac cells. This mechanism is essential for normal muscle contraction and nerve impulse transmission.

Pharmacokinetics:

this compound is well absorbed from the upper gastrointestinal tract, allowing for effective supplementation of potassium.

This compound participates in various biochemical reactions and interacts with numerous enzymes and proteins. Its involvement includes:

- Enzyme Activation: It plays a role in activating enzymes critical for metabolic processes.

- Transport Mechanisms: The compound aids in the transport of nitrates and sucrose across cellular membranes, influencing energy metabolism.

Cellular Effects

The biological activity of this compound extends to significant cellular effects:

- Cell Function Maintenance: It helps maintain electrical gradients across cell membranes, which is crucial for the function of excitable cells.

- Intracellular Fluid Balance: The compound contributes to the regulation of intracellular fluid balance, essential for optimal cellular function.

Antimicrobial and Anticancer Properties

Recent studies have explored the derivatives of this compound for their antimicrobial and anticancer properties. These investigations suggest that certain modifications to the structure of glutaconate can enhance its biological activity against various pathogens and cancer cell lines.

Clinical Applications

Case studies have documented the use of this compound in clinical settings:

- Hypokalemia Treatment: A case study involving patients with chronic kidney disease showed effective management of hypokalemia through this compound supplementation, leading to improved patient outcomes.

- Cardiac Arrhythmias: Another study highlighted its role in stabilizing heart rhythms in patients receiving digitalis therapy, reducing the risk of arrhythmias associated with low potassium levels.

Propriétés

IUPAC Name |

potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1/b3-1+,4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNDXJVXBGERCI-LMFJUDGVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C=O)\C=C\[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422149 | |

| Record name | Potassium Glutaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40418-44-8 | |

| Record name | Potassium Glutaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.